3,4-Dihydroxybutanoic Acid Sodium Salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H7NaO4 |
|---|---|
Molecular Weight |
142.09 g/mol |
IUPAC Name |
sodium;3,4-dihydroxybutanoate |
InChI |
InChI=1S/C4H8O4.Na/c5-2-3(6)1-4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1/p-1 |
InChI Key |
NOWFAQVJTIYOTK-UHFFFAOYSA-M |
Canonical SMILES |
C(C(CO)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,4 Dihydroxybutanoic Acid and Its Derivatives
Chemical Synthesis Approaches
Chemical synthesis provides a direct route to 3,4-dihydroxybutanoic acid from abundant biomass. Oxidative methods, particularly using alkaline peroxide, have been a primary focus of research, enabling the conversion of various monosaccharides and disaccharides.
Oxidative Conversion from Carbohydrate Feedstocks
The oxidative transformation of carbohydrates using reagents like hydrogen peroxide in an alkaline medium presents a promising avenue for the production of smaller, functionalized molecules such as 3,4-dihydroxybutanoic acid. This approach leverages the inherent chirality of the starting sugars to potentially afford stereochemically defined products.
The treatment of D-hexose sources with an alkali metal hydroxide (B78521) and hydrogen peroxide can yield 3,4-dihydroxybutanoic acid. Specifically, when 4-substituted D-hexose sugars like maltose (B56501) and starch are subjected to alkaline hydrogen peroxide, (S)-3,4-dihydroxybutanoic acid and glycolic acid are formed as the primary products. google.com
In a typical laboratory-scale synthesis, maltose monohydrate can be dissolved in a sodium hydroxide solution, to which hydrogen peroxide is added. The reaction mixture is then heated to facilitate the conversion. For instance, treating maltose monohydrate (0.28 mmoles) with a 0.16M sodium hydroxide solution (0.8 mmoles) and 30% hydrogen peroxide (0.37 mmoles) at 70°C for 24 hours produces (S)-3,4-dihydroxybutanoic acid. google.com While detailed quantitative yields for this specific reaction are not extensively reported in the public domain, the process is noted for its high selectivity towards the desired products. The theoretical maximum mass conversion from a long-chain glucose polymer like starch is approximately 74 grams of 3,4-dihydroxybutanoic acid from 100 grams of starch. google.com For shorter oligomers, such as those with an average of 10 glucose units, the yield is around 66%. google.com
| Feedstock | Reagents | Temperature (°C) | Time (h) | Product |
| Maltose | Sodium Hydroxide, Hydrogen Peroxide | 70 | 24 | (S)-3,4-Dihydroxybutanoic Acid |
| Starch | Sodium Hydroxide, Hydrogen Peroxide | 70 | 48 | (S)-3,4-Dihydroxybutanoic Acid |
Table 1: Synthesis of (S)-3,4-Dihydroxybutanoic Acid from Hexose (B10828440) Sources
The conversion of pentose (B10789219) sugars to 3,4-dihydroxybutanoic acid via alkaline peroxide oxidation is also a viable synthetic route. This method allows for the production of different stereoisomers depending on the chirality of the starting pentose. For instance, the oxidation of a D-pentose derivative can yield the (S)-isomer of 3,4-dihydroxybutanoic acid, whereas an L-pentose derivative can produce the (R)-isomer. It is important to note that this conversion often requires the pentose sugar to be substituted with a leaving group at the 3-position to facilitate the desired reaction pathway.
While general studies on the alkaline peroxide oxidation of various C5 sugars, including L-arabinose, have been conducted, they often report the extensive degradation of the sugar into smaller molecules like sodium formate and hydrogen, with only minimal formation of intermediate sugar acids such as 3,4-dihydroxybutanoic acid. mdpi.com Specific conditions and yields for the direct, high-yield conversion of unprotected L-arabinose to 3,4-dihydroxybutanoic acid are not well-documented in publicly available literature, suggesting that this remains a challenging transformation.
The mechanism of alkaline peroxide degradation of carbohydrates, particularly 4-O-substituted glucose units found in maltose and starch, is a complex process. The initial step involves the formation of an enediol intermediate through keto-enol tautomerism under alkaline conditions. researchgate.net This is followed by deprotonation by hydroxide ions to form an enediol anion.
Stereoselective Chemical Syntheses of 3,4-Dihydroxybutanoic Acid Isomers
The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure isomers of 3,4-dihydroxybutanoic acid, which are often required for pharmaceutical applications.
A primary strategy for the stereoselective production of (S)-3,4-dihydroxybutanoic acid involves the oxidative degradation of readily available D-carbohydrates that possess the desired stereochemistry at a key carbon center. As previously discussed, the alkaline peroxide-mediated oxidation of 4-substituted D-hexoses, such as D-glucose, maltose, and starch, is an effective method. google.com In this process, the chiral center at the C5 position of the D-hexose unit directly translates to the (S)-configuration at the C3 position of the resulting 3,4-dihydroxybutanoic acid.
The reaction conditions for this stereoselective conversion have been established, as exemplified by the treatment of maltose with sodium hydroxide and hydrogen peroxide at elevated temperatures. google.com This approach is particularly advantageous as it utilizes abundant and renewable starting materials to produce a valuable chiral molecule in a single, albeit mechanistically complex, reaction step.
| Starting Material | Key Chiral Precursor | Product |
| D-Glucose (in Maltose/Starch) | C5 of D-Glucose unit | (S)-3,4-Dihydroxybutanoic Acid |
Table 2: Stereoselective Synthesis of (S)-3,4-Dihydroxybutanoic Acid
Strategies for (R)-3,4-Dihydroxybutanoic Acid Production
The asymmetric synthesis of specific enantiomers of chiral molecules like 3,4-dihydroxybutanoic acid is of significant interest, particularly for pharmaceutical applications. While the (S)-enantiomer is often a precursor for widely used drugs, the production of the (R)-enantiomer also relies on precise stereochemical control. General strategies for obtaining enantiomerically pure compounds, which can be applied to the synthesis of (R)-3,4-dihydroxybutanoic acid, include asymmetric reduction and chemoenzymatic methods.
Asymmetric reduction of a prochiral precursor using a chiral catalyst is a powerful strategy. For instance, the reduction of γ-butyrolactone derivatives can be achieved with high enantiomeric excess using catalysts such as chiral oxazaborolidines in the presence of borane. Another approach involves copper hydride-catalyzed asymmetric conjugate reduction of protected butenolides, which can yield products with excellent stereoselectivity. acs.org
Chemoenzymatic routes often employ enzymes to achieve high stereospecificity. Lipase-catalyzed kinetic resolution is a common and efficient method where a racemic mixture of a precursor, such as an ester of 3-hydroxy-γ-butyrolactone, is subjected to enzymatic transformation. The enzyme selectively acts on one enantiomer, allowing for the separation of the unreacted enantiomer. For example, an enzymatic process for producing both (R)- and (S)-ethyl-3-hydroxybutyrate, an important chiral intermediate, involves a two-step resolution using a lipase that can be adapted for targeted production. nih.govresearchgate.net
Chiral Resolution Techniques for 3,4-Dihydroxybutanoic Acid Precursors
Chiral resolution is a crucial process for separating racemic mixtures into their individual enantiomers. For precursors of 3,4-dihydroxybutanoic acid, such as its esters or the lactone form (3-hydroxy-γ-butyrolactone), enzymatic resolution is a highly effective technique. This method leverages the stereospecificity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic substrate.
A prominent example is the use of immobilized Candida antarctica lipase B (CALB). nih.govresearchgate.net This enzyme can be employed in a two-step process to resolve racemic mixtures of precursor esters like ethyl-3-hydroxybutyrate.
Selective Acetylation : In the first step, the racemic mixture is reacted with an acetylating agent (e.g., vinyl acetate) in a solvent-free system. The lipase selectively catalyzes the acetylation of one enantiomer, leaving the other as the unreacted alcohol.
Selective Alcoholysis : The resulting mixture contains the acetylated enantiomer and the unreacted alcohol enantiomer. After separation, the acetylated portion can be subjected to a second enzymatic reaction, such as alcoholysis with ethanol, to de-acetylate it, yielding the other optically pure enantiomer. nih.govresearchgate.net
This two-step process allows for the production of both (R) and (S) enantiomers with high chemical purity (99%) and enantiomeric excess (over 96%). nih.gov The efficiency of such enzymatic resolutions can be influenced by the structure of the substrate; for example, using bulky ester groups can sometimes improve the enantioselectivity of the lipase. nih.govresearchgate.net
Biocatalytic and Microbial Production of 3,4-Dihydroxybutanoic Acid
The shift towards sustainable manufacturing has driven the development of biocatalytic and microbial processes for producing valuable chemicals. Engineered microorganisms offer a promising alternative to traditional chemical synthesis, utilizing renewable feedstocks to produce compounds like 3,4-dihydroxybutanoic acid.
Engineered Microorganism Platforms for De Novo Biosynthesis
Metabolic engineering of microorganisms, particularly Escherichia coli, has enabled the de novo biosynthesis of 3,4-DHBA from simple sugars. These platforms are designed by introducing novel biosynthetic pathways and optimizing the host's metabolism to channel carbon flux towards the target product.
Researchers have successfully established novel biosynthetic pathways in E. coli to produce 3,4-DHBA and its lactone form, (S)-3-hydroxy-γ-butyrolactone, from D-xylose, a pentose sugar abundant in lignocellulosic biomass. acs.org One such pathway is a five-step route that mimics the 1,2,4-butanetriol biosynthesis pathway. acs.org
The key enzymatic steps in this engineered pathway are:
D-xylose dehydrogenase : Converts D-xylose to D-xylonolactone.
D-xylonolactonase : Hydrolyzes D-xylonolactone to D-xylonate.
D-xylonate dehydratase : Dehydrates D-xylonate.
2-keto acid decarboxylase : Decarboxylates the resulting keto acid.
Aldehyde dehydrogenase : Oxidizes the resulting aldehyde to 3,4-DHBA.
To improve the production titer, metabolic engineering strategies were employed, such as disrupting competing pathways responsible for D-xylose consumption and the reduction of pathway intermediates. acs.org Through these optimizations, fed-batch fermentation of the engineered E. coli strain resulted in a product titer of 3.5 g/L of (S)-3-hydroxy-γ-butyrolactone with an enantiomeric excess of 99.3%. acs.org
| Engineered Pathway Summary (from D-Xylose) | |
| Host Organism | Escherichia coli |
| Carbon Source | D-Xylose |
| Key Enzymes | D-xylose dehydrogenase, D-xylonolactonase, D-xylonate dehydratase, 2-keto acid decarboxylase, Aldehyde dehydrogenase |
| Final Product | (S)-3-hydroxy-γ-butyrolactone |
| Reported Titer | 3.5 g/L |
| Enantiomeric Excess | 99.3% |
Another successful strategy for the microbial synthesis of 3,4-DHBA involves using glucose as the sole carbon source. This was achieved by integrating a 3-hydroxyalkanoic acid (3HA) synthesis platform with the endogenous glyoxylate shunt in E. coli. mit.edu The glyoxylate shunt is a metabolic pathway that allows cells to utilize two-carbon compounds and is crucial for generating precursors needed for 3,4-DHBA synthesis from glucose.
A key challenge in this approach is overcoming the natural repression of the glyoxylate shunt when glucose is abundant. mit.edu Successful implementation required the use of orthogonal expression systems for independent control over the enzymes in the glycolate and 3HA pathways. mit.edu This engineered pathway represents the first biosynthetic route for the stereospecific synthesis of 3,4-DHBA from glucose. mit.edu In shake flask experiments, this system achieved titers of approximately 1 g/L, reaching up to 24% of the maximum theoretical yield. mit.edu
To enhance the economic feasibility and sustainability of bioproduction, research has expanded to include alternative, non-food carbon sources. One innovative approach involves the co-feeding of methanol with glucose in engineered E. coli for the production of the related compound 2,4-dihydroxybutyric acid (2,4-DHB). rsc.org In this system, methanol is oxidized to formaldehyde, which is then condensed with pyruvate derived from glucose to form a key intermediate. rsc.org Further enzymatic reduction yields the final product, with titers reaching up to 14.6 g/L in a bioreactor. rsc.org
Other abundant, renewable resources have also been explored. A patented process describes the chemical conversion of D-hexose sources, including starch, maltose, and cellulose (B213188), into (S)-3,4-dihydroxybutanoic acid. google.com The process uses an alkali metal hydroxide and hydrogen peroxide to oxidatively cleave the carbohydrate structure. google.com This demonstrates the potential of using widely available polysaccharides as starting materials for producing valuable chiral building blocks.
Enzymatic Derivatization Strategies for Optically Pure 3,4-Dihydroxybutanoic Acid Derivatives
The production of enantiomerically pure compounds is crucial for the efficacy of many pharmaceuticals. Enzymatic strategies offer a powerful toolkit for achieving high optical purity in 3,4-dihydroxybutanoic acid derivatives, primarily through direct stereoselective synthesis, kinetic resolution, and deracemization.
One direct enzymatic approach involves the use of specific enzymes to convert prochiral or achiral substrates into a single enantiomer of the target molecule. For instance, optically pure (S)-3,4-dihydroxybutyric acid derivatives can be prepared from amylopectin. This process utilizes a sequential enzymatic reaction with α-amylase to degrade α-(1,4) linkages and pullulanase to selectively degrade α-(1,6) linkages, followed by oxidation and esterification under controlled conditions. This method is advantageous as it starts from a readily available natural product and employs enzymes to achieve stereoselectivity, minimizing the formation of by-products. nih.gov
Another powerful strategy is enzymatic kinetic resolution (EKR) . This technique is applied to a racemic mixture of a 3,4-dihydroxybutanoic acid derivative. An enzyme, typically a lipase, selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. For example, lipases such as Candida antarctica lipase B (CAL-B) have been successfully used in the kinetic resolution of related compounds like racemic ethyl 3-hydroxybutyrate through transesterification. mdpi.com This approach allows for the separation of the two enantiomers, with one being the acylated or hydrolyzed product and the other remaining in its original form. The efficiency of EKR is often described by the enantiomeric ratio (E), with higher values indicating better separation. Lipases from Pseudomonas fluorescens and Pseudomonas cepacia have also demonstrated high enantioselectivity in the hydrolysis of esters of similar chiral hydroxy compounds. nih.gov
Enzymatic deracemization represents a more advanced strategy that can theoretically convert a racemic mixture entirely into a single desired enantiomer, thus overcoming the 50% yield limitation of conventional kinetic resolution. This is often achieved through a multi-enzyme cascade system. A common approach involves an oxidation-reduction cycle. researchgate.net In this setup, a non-selective oxidase or dehydrogenase could oxidize both enantiomers of a racemic hydroxy acid to an intermediate keto acid. Subsequently, a highly stereoselective reductase reduces the keto acid to only one of the desired enantiomers of the hydroxy acid. While specific applications to 3,4-dihydroxybutanoic acid are still emerging, this strategy has been successfully applied to other α- and β-hydroxy acids. nih.govnih.gov Such systems often require cofactor regeneration, which can be achieved by incorporating another enzyme like glucose dehydrogenase into the cascade. nih.gov
These enzymatic strategies are summarized in the table below:
| Strategy | Description | Key Enzymes | Advantages |
| Direct Stereoselective Synthesis | Conversion of an achiral substrate into a single enantiomer. | α-Amylase, Pullulanase | High stereoselectivity, use of renewable starting materials. |
| Enzymatic Kinetic Resolution (EKR) | Selective transformation of one enantiomer in a racemic mixture. | Lipases (Candida antarctica lipase B, Pseudomonas sp.) | High enantiomeric excess of both product and unreacted substrate. |
| Enzymatic Deracemization | Conversion of a racemate into a single enantiomer. | Dehydrogenases, Reductases, Oxidases | Theoretical 100% yield of the desired enantiomer. |
Metabolic Pathway Optimization and Strain Engineering for Enhanced Titer and Yield
Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a promising avenue for the sustainable production of 3,4-dihydroxybutanoic acid (3,4-DHBA) from renewable feedstocks like sugars. The core of this approach lies in the design and optimization of novel biosynthetic pathways and the genetic modification of the host organism to maximize product formation.
A key strategy involves the establishment of a heterologous biosynthetic pathway in a microbial host. One such novel pathway has been constructed in E. coli to produce 3,4-DHBA from D-xylose. mdpi.comnih.gov This pathway consists of a series of enzymatic steps to convert the sugar into the target molecule. The efficiency of this pathway is highly dependent on the selection of enzymes for each step. For example, a successful four-step pathway utilizes:
Glucose dehydrogenase (BsGDH) from Bacillus subtilis
D-xylonate dehydratase (YagF) from E. coli
Benzoylformate decarboxylase (PpMdlC) from Pseudomonas putida
Aldehyde dehydrogenase (ALDH) researchgate.net
Pathway optimization involves screening and incorporating the most efficient enzymes for each catalytic step. nih.gov Once a functional pathway is established, further improvements in titer and yield are achieved through host strain engineering. This involves several key modifications:
Disruption of Competing Pathways: To channel the metabolic flux towards 3,4-DHBA production, genes encoding enzymes of competing pathways are knocked out. In the context of D-xylose metabolism in E. coli, deleting genes such as xylA (xylose isomerase), ghrA, ghrB, and adhP has been shown to significantly increase the accumulation of 3,4-DHBA by preventing the diversion of intermediates to other products. researchgate.netnih.gov This strategy led to an 87% increase in 3,4-DHBA accumulation in one study. researchgate.net
The table below summarizes the impact of various metabolic engineering strategies on the production of 3,4-DHBA in engineered E. coli.
| Strain/Strategy | Genetic Modification/Enzymes Used | Substrate | Titer (g/L) | Yield (g/g substrate) |
| Initial Engineered Strain | Introduction of a five-step pathway from xylose. | D-xylose | 1.27 | - |
| Pathway with BsGDH, YagF, PpMdlC, ALDH | Introduction of a four-step pathway. | D-xylose | 3.04 | 0.190 |
| Competing Pathway Deletion | Deletion of xylA, ghrA, ghrB, adhP. | D-xylose | 5.68 (calculated 87% increase from 3.04 g/L) | - |
| Fusion Protein Expression | Expression of a PpMdlC-YagF fusion protein. | D-xylose | 7.71 | 0.482 |
These targeted genetic modifications collectively contribute to a substantial increase in the production of 3,4-dihydroxybutanoic acid, demonstrating the power of metabolic engineering to develop efficient and sustainable biomanufacturing processes. researchgate.netnih.gov
Advanced Analytical and Structural Characterization Techniques for 3,4 Dihydroxybutanoic Acid
Chromatographic Separation Methods
Chromatography is a cornerstone for the analysis of 3,4-dihydroxybutanoic acid, allowing for its separation from complex biological or chemical mixtures prior to detection and quantification. Due to its polar nature and low volatility, derivatization is often a prerequisite for gas chromatographic analysis, while liquid chromatography offers an alternative for the analysis of the underivatized form.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of 3,4-dihydroxybutanoic acid. To make the compound suitable for GC analysis, its polar functional groups (hydroxyl and carboxyl) must be derivatized to increase volatility and thermal stability. chromatographyonline.com Silylation is the most common derivatization technique, where active hydrogens are replaced by a trimethylsilyl (TMS) group. restek.com
A widely used silylating agent for this purpose is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). restek.com This reaction converts 3,4-dihydroxybutanoic acid into its more volatile tris-trimethylsilyl derivative. The derivatized analyte can then be separated on a nonpolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
Quantitative analysis is typically performed using a stable isotope-labeled internal standard, such as deuterated 3,4-dihydroxybutanoic acid, to correct for variations in extraction and derivatization efficiency. In selective ion monitoring (SIM) mode, the mass spectrometer is set to detect specific ions characteristic of the derivatized analyte and the internal standard, which enhances sensitivity and selectivity. Studies have successfully quantified endogenous levels of 3,4-dihydroxybutanoic acid in human serum and urine using validated GC-MS methods. nih.gov
Table 1: Endogenous Concentrations of 3,4-Dihydroxybutanoic Acid in Human Samples Determined by GC-MS
| Biological Matrix | Concentration Range (mg/L) | Number of Volunteers |
| Serum | <0.13–2.59 | 101 |
| Urine | 1.88–122 | 132 |
This data is based on a study of phase I metabolites of gamma-hydroxybutyric acid and represents a baseline for endogenous levels. nih.gov
Liquid chromatography (LC) provides a valuable alternative to GC, as it can often analyze polar compounds like 3,4-dihydroxybutanoic acid in their native form without the need for derivatization. This simplifies sample preparation and avoids potential artifacts from the derivatization process. For the separation of highly polar and hydrophilic compounds, specialized LC techniques are often employed.
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating very polar analytes that show little or no retention on traditional reversed-phase columns. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a nonpolar organic solvent and a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase, into which polar analytes can partition.
Another effective approach is mixed-mode chromatography, which utilizes a stationary phase with both reversed-phase and ion-exchange functionalities. chromatographyonline.comthermofisher.com This allows for multiple retention mechanisms to be exploited simultaneously, providing unique selectivity for complex mixtures of acidic, basic, and neutral compounds. By adjusting the mobile phase pH and ionic strength, the retention of ionic compounds like the carboxylate of 3,4-dihydroxybutanoic acid can be finely tuned. thermofisher.com
For preparative applications, where the goal is to isolate and purify larger quantities of 3,4-dihydroxybutanoic acid sodium salt, preparative HPLC is the method of choice. nih.gov This technique uses larger columns and higher flow rates to process larger sample loads. Anion exchange chromatography can also be a powerful tool for purification, where the negatively charged carboxylate of 3,4-dihydroxybutanoic acid binds to a positively charged stationary phase and is later eluted by a competing anion in the mobile phase. google.comlibretexts.org
To achieve the best possible separation and peak shape in GC analysis, the derivatization protocol must be carefully optimized. chromatographyonline.com Poor derivatization can lead to incomplete reactions, the formation of multiple derivative products, and peak tailing, all of which compromise chromatographic resolution and quantitative accuracy. labrulez.comsepscience.com
Key parameters that require optimization include the choice of derivatization reagent, the reaction temperature, the reaction time, and the ratio of reagent to analyte. For silylation of 3,4-dihydroxybutanoic acid, reagents like MSTFA or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% TMCS as a catalyst, are common choices. researchgate.net
The optimization process typically involves a systematic evaluation of these parameters:
Reagent Volume: An excess of the silylating reagent is generally used to drive the reaction to completion. However, an excessive amount can sometimes interfere with the analysis. The optimal volume is the minimum amount required for complete derivatization.
Reaction Temperature and Time: These two parameters are interdependent. Higher temperatures can shorten the required reaction time, but excessive heat may degrade the analyte or the derivative. For many silylation reactions, temperatures between 60°C and 80°C for 30 to 60 minutes are a good starting point. researchgate.net The goal is to find the combination that yields the highest and most consistent peak area for the fully derivatized product.
Solvent: The choice of solvent can influence the reaction efficiency. Pyridine and dimethylformamide have been shown to be effective solvents for the silylation of some steroids, leading to a single derivative product where other solvents resulted in multiple peaks. nih.gov
The success of the optimization is evaluated by monitoring the chromatographic peak shape (symmetry and width) and the response of the target analyte. An optimized protocol will result in a single, sharp, and symmetrical peak for the tris-trimethylsilyl derivative of 3,4-dihydroxybutanoic acid, ensuring good resolution from other components in the sample. sepscience.com
Spectroscopic Identification and Quantification
Spectroscopic techniques, particularly mass spectrometry, are indispensable for the definitive identification and structural elucidation of 3,4-dihydroxybutanoic acid.
When coupled with a chromatographic separation technique (GC-MS or LC-MS), mass spectrometry provides both qualitative and quantitative information. For structural elucidation, the mass spectrometer measures the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments, which are generated through controlled fragmentation.
In the case of the tris-trimethylsilyl derivative of 3,4-dihydroxybutanoic acid analyzed by GC-MS with electron ionization (EI), a characteristic fragmentation pattern is produced. While a molecular ion may be weak or absent, prominent fragment ions provide structural information. General fragmentation patterns for silylated hydroxy acids involve cleavages adjacent to the silylated hydroxyl and carboxyl groups. For instance, the loss of a methyl group (CH3, 15 Da) from a TMS group is a common fragmentation pathway. Alpha-cleavage next to the silylated oxygen atoms can also lead to characteristic ions. The interpretation of these fragmentation patterns allows for the unambiguous identification of the compound. libretexts.org
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or five decimal places. nih.gov This high accuracy allows for the determination of the elemental composition of an ion, which is a critical step in identifying unknown compounds and confirming the identity of known ones. nih.gov
For 3,4-dihydroxybutanoic acid, HRMS can distinguish its molecular formula (C4H8O4) from other compounds that may have the same nominal mass but a different elemental composition. The theoretical monoisotopic mass of underivatized 3,4-dihydroxybutanoic acid is 120.04226 Da. nih.gov An experimental measurement of the mass of the [M-H]- ion that is very close to the calculated value for C4H7O4- (119.03443 Da) provides strong evidence for the presence of the compound.
When analyzing the tris-trimethylsilyl derivative, HRMS can be used to confirm the structure by determining the accurate mass of the molecular ion or key fragment ions.
Table 2: Theoretical Mass Data for 3,4-Dihydroxybutanoic Acid and its Tris-TMS Derivative
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| 3,4-Dihydroxybutanoic Acid | C4H8O4 | 120.04226 |
| Tris-trimethylsilyl 3,4-Dihydroxybutanoic Acid | C13H32O4Si3 | 336.15571 |
Data computed from the respective molecular formulas.
This level of mass accuracy is invaluable in metabolomics studies, where it helps to differentiate between numerous co-eluting and isobaric metabolites, leading to more confident compound identification. nih.gov
Mass Spectrometry (MS) Applications in Structural Elucidation and Detection
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS), also known as collision-induced dissociation (CID), is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. biomedres.usbiomedres.us While a detailed experimental MS/MS fragmentation study for 3,4-dihydroxybutanoic acid is not extensively documented in the cited literature, the fragmentation pattern can be predicted based on the known behavior of related hydroxycarboxylic acids. nih.govlibretexts.org
Upon ionization, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode, the precursor ion of 3,4-dihydroxybutanoic acid (molecular weight 120.10 g/mol ) would be selected for fragmentation. nih.govhmdb.ca The fragmentation pathways are dictated by the molecule's functional groups: a carboxylic acid, a primary alcohol, and a secondary alcohol.
Expected fragmentation pathways for the deprotonated ion would include:
Decarboxylation: Loss of a neutral carbon dioxide (CO₂) molecule (44 Da), a common fragmentation for carboxylic acids.
Water Loss: Dehydration involving the hydroxyl groups, resulting in the loss of one or more water (H₂O) molecules (18 Da).
Cleavage of C-C bonds: Breakage of the carbon skeleton, particularly adjacent to the hydroxyl groups, can lead to characteristic fragment ions. For instance, cleavage between C2 and C3 could generate specific fragments.
For short-chain carboxylic acids, prominent peaks resulting from the loss of OH (17 Da) and COOH (45 Da) are often observed. libretexts.org The presence of hydroxyl groups can also lead to characteristic neutral losses, such as the loss of formic acid (46 Da) observed in α-hydroxycarboxylic acids. nih.gov The resulting product ion spectrum provides a structural fingerprint that can be used to confirm the identity of the compound and distinguish it from its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like 3,4-dihydroxybutanoic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
In the ¹H-NMR spectrum of 3,4-dihydroxybutanoic acid, distinct signals (resonances) are expected for the protons attached to different carbon atoms. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide information about the electronic environment, neighboring protons, and the number of protons, respectively. docbrown.info The predicted ¹H-NMR spectrum reveals the unique environment of each proton in the structure.
Table 1: Predicted ¹H-NMR Data for 3,4-Dihydroxybutanoic Acid
| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Protons |
|---|---|---|---|
| H2 | 2.4 - 2.6 | Doublet of doublets (dd) | 2 |
| H3 | 4.0 - 4.2 | Multiplet (m) | 1 |
Note: Data is based on predicted values. Actual experimental values may vary depending on solvent and other conditions.
The protons on C2 are diastereotopic and would likely appear as a multiplet, coupling to the single proton on C3. The proton on the chiral center (C3) would also be a multiplet due to coupling with protons on both C2 and C4. The protons on C4, adjacent to the primary hydroxyl group, would similarly appear as a multiplet.
The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For 3,4-dihydroxybutanoic acid, four distinct signals are expected, corresponding to the four carbon atoms in its structure. docbrown.infodocbrown.info The chemical shifts are influenced by the proximity of electronegative oxygen atoms.
Table 2: Predicted ¹³C-NMR Data for 3,4-Dihydroxybutanoic Acid
| Atom Position | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (COOH) | ~175 - 180 |
| C2 (CH₂) | ~40 - 45 |
| C3 (CHOH) | ~70 - 75 |
Note: Data is based on predicted values and general ranges for similar functional groups. Actual experimental values may vary. wisc.edu
The carbonyl carbon (C1) of the carboxylic acid is the most downfield-shifted signal. The carbons bearing hydroxyl groups (C3 and C4) resonate at intermediate chemical shifts, while the methylene carbon at C2 appears at the most upfield position.
Chiral Analysis Methodologies for Stereoisomeric Purity Determination
Since 3,4-dihydroxybutanoic acid contains a chiral center at the C3 position, it exists as a pair of enantiomers: (S)-3,4-dihydroxybutanoic acid and (R)-3,4-dihydroxybutanoic acid. Enantiomers possess identical physical properties except for their interaction with plane-polarized light and other chiral entities. masterorganicchemistry.com Therefore, specialized chiral analysis techniques are required to separate and quantify them, which is crucial for determining stereoisomeric purity.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective method for the separation of enantiomers. nih.gov This direct method relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. sigmaaldrich.com
For an acidic compound like 3,4-dihydroxybutanoic acid, several types of CSPs are suitable:
Anion-Exchanger CSPs: Columns like CHIRALPAK QN-AX and QD-AX are specifically designed for the enantioseparation of acidic compounds. chiraltech.com The separation mechanism is based on the ionic exchange between the anionic analyte and the protonated chiral selector on the stationary phase. chiraltech.com
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose are widely used and versatile CSPs capable of resolving a broad range of racemates, including carboxylic acids.
Cyclodextrin-based CSPs: These phases separate enantiomers based on inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin molecule. sigmaaldrich.com
An alternative, indirect method involves derivatizing the racemic acid with a chiral derivatizing agent to form a pair of diastereomers. chiralpedia.comnih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chiralpedia.com
Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. libretexts.org This property is known as optical activity. Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. masterorganicchemistry.com A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates it counterclockwise is levorotatory (−). wikipedia.org
The specific rotation ([α]) is a standardized physical constant for a given chiral compound and is calculated from the observed rotation (α) using the following formula: libretexts.org
[α] = α / (l × c)
Where:
α is the observed rotation in degrees.
l is the path length of the sample tube in decimeters (dm).
c is the concentration of the sample in g/mL.
The measurement is typically performed at a specific temperature and wavelength (commonly the sodium D-line, 589 nm). libretexts.org By measuring the optical rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess (ee), a measure of stereoisomeric purity, can be determined. wikipedia.org While this method is fundamental, it can be affected by impurities, and chromatographic methods are often preferred for precise quantification. wikipedia.org
Derivatization and Functionalization Strategies of 3,4 Dihydroxybutanoic Acid
Synthesis of Lactones and Other Cyclic Derivatives
The presence of a hydroxyl group at the γ-position relative to the carboxyl group in 3,4-dihydroxybutanoic acid facilitates intramolecular esterification, leading to the formation of a stable five-membered ring structure. This process is a cornerstone of its derivatization, yielding important chiral synthons.
Formation of 3-Hydroxy-γ-Butyrolactone (3HBL) from 3,4-Dihydroxybutanoic Acid
3,4-Dihydroxybutanoic acid can be readily converted into its corresponding γ-lactone, 3-hydroxy-γ-butyrolactone (3HBL), through acid-catalyzed intramolecular cyclization. This reaction is typically achieved by acidifying the aqueous solution of the sodium salt of 3,4-dihydroxybutanoic acid. The acidification protonates the carboxylate group, allowing for a nucleophilic attack from the hydroxyl group at the C4 position, which results in the formation of the five-membered lactone ring and the elimination of a water molecule.
The process involves concentrating a solution of 3,4-dihydroxybutanoic acid and then acidifying it, for instance, with sulfuric acid to a pH of 1. researchgate.net The mixture is then heated to facilitate the removal of water and promote the cyclization. Subsequent extraction with an organic solvent like ethyl acetate allows for the isolation of the 3HBL. researchgate.net This conversion is often spontaneous upon acidification and concentration from an aqueous solution. google.com Both enantiomeric forms of 3HBL can be synthesized, depending on the chirality of the starting 3,4-dihydroxybutanoic acid. For example, (R)-3,4-dihydroxybutanoic acid yields (R)-3-hydroxy-γ-butyrolactone. mit.edu
The efficiency of this lactonization is a critical aspect of its utility. Research has demonstrated that high yields of 3HBL can be obtained through this straightforward chemical transformation.
| Starting Material | Acid Catalyst | Temperature | Yield of 3HBL | Purity | Reference |
| (R)-3,4-dihydroxybutanoic acid syrup | 6 M Sulfuric Acid | 40°C | 85% | >90% (GC) | researchgate.net |
| (S)-3,4-dihydroxybutanoic acid syrup | 6 M Sulfuric Acid | 40°C | 60% | >85% (GC) | researchgate.net |
Derivatization to Furanone Structures
Further derivatization of the cyclic lactone intermediate can lead to the formation of furanone structures. Specifically, 3-hydroxy-γ-butyrolactone (3HBL) can be dehydrated to yield 2(5H)-furanone. google.com This transformation is accomplished by heating the acidified reaction mixture, which contains the 3HBL, under reduced pressure. google.com The distillation process facilitates the elimination of a molecule of water from the 3HBL, resulting in the formation of a double bond within the lactone ring, thus creating the unsaturated 2(5H)-furanone structure. google.com This furanone derivative is a valuable chemical intermediate in its own right, serving as a precursor in various synthetic pathways.
Polymer Precursor Applications and Copolymerization Studies
3,4-Dihydroxybutanoic acid is a valuable bio-based monomer for the synthesis of biodegradable polymers. Its diol structure allows it to be converted into various polymerizable intermediates, such as epoxides, which can then be used to create novel polyesters and polycarbonates.
Synthesis of Epoxide Derivatives for Polymerization
To be utilized in certain polymerization reactions, such as copolymerization with carbon dioxide, the diol functionality of 3,4-dihydroxybutanoic acid must first be converted into a more reactive form, typically an epoxide. This involves a multi-step synthesis where the carboxylic acid group is first protected, for example, as a tert-butyl ester. The resulting diol ester can then be converted into an epoxide.
One documented approach involves the synthesis of racemic-tert-butyl 3,4-epoxybutanoate (rac-tBu 3,4-EB) from (S)-3,4-dihydroxybutyric acid. rsc.org This transformation makes the molecule suitable as a monomer for ring-opening copolymerization. The synthesis of epoxides from 1,2-diols is a well-established chemical transformation, and various methods can be employed to achieve this.
Alternating Copolymerization with Carbon Dioxide
The epoxide derivatives of 3,4-dihydroxybutanoic acid are promising monomers for the production of biocompatible and degradable aliphatic polycarbonates through alternating copolymerization with carbon dioxide (CO2). rsc.org This process offers an environmentally benign route to polymers, utilizing CO2 as a renewable C1 feedstock.
For instance, the copolymerization of racemic-tert-butyl 3,4-epoxybutanoate and CO2 has been successfully demonstrated using bifunctional cobalt(III) salen catalysts. rsc.org This reaction yields poly(tert-butyl 3,4-dihydroxybutanoate carbonate) with a high degree of carbonate linkages (>99%) and excellent regioselectivity (100% head-to-tail). rsc.org The resulting polymer's properties, such as its glass transition temperature (Tg), can be influenced by the nature of the ester protecting group on the monomer. rsc.org
| Monomer | Catalyst | Polymer | Carbonate Linkages | Regioselectivity | Tg (°C) | Reference |
| racemic-tert-butyl 3,4-epoxybutanoate | Bifunctional cobalt(III) salen | poly(tert-butyl 3,4-dihydroxybutanoate carbonate) | >99% | 100% | 37 | rsc.org |
| methyl 3,4-epoxybutanoate | Bifunctional cobalt(III) salen | poly(methyl 3,4-dihydroxybutanoate carbonate) | - | 91.8% | 18 | rsc.org |
Following polymerization, the tert-butyl protecting group can be removed using trifluoroacetic acid to yield the final functional polymer, poly(3,4-dihydroxybutyric acid carbonate). rsc.org
Degradation Pathways of 3,4-Dihydroxybutanoic Acid-Derived Polymers
A key feature of polymers derived from 3,4-dihydroxybutanoic acid is their potential for degradation into biocompatible products. The degradation of these aliphatic polycarbonates can proceed via different pathways depending on the conditions.
Depolymerization of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) can be induced in the presence of a strong base, leading to a stepwise "unzipping" of the polymer chain to form the corresponding cyclic carbonate. rsc.org
Furthermore, the deprotected polymer, such as acetyl-capped poly(potassium 3,4-dihydroxybutyrate carbonate), undergoes full degradation in aqueous environments. For example, in water at a pH of 8 and a temperature of 37°C, the polymer degrades into the biomasses β-hydroxy-γ-butyrolactone and 3,4-dihydroxybutyrate. rsc.org This degradation into naturally occurring or readily metabolized small molecules is a highly desirable characteristic for materials intended for biomedical applications or for reducing environmental persistence. Aliphatic polycarbonates are generally known to be susceptible to biodegradation through the action of enzymes or whole bacterial cells. nih.gov The ease of degradation is attributed to the facile nature of the carbonate bond in the polymer backbone. nih.gov
Tailoring 3,4-Dihydroxybutanoic Acid for Specific Research Probes
The inherent functionalities of 3,4-dihydroxybutanoic acid allow for its transformation into sophisticated research tools. Through targeted chemical modifications, its properties can be finely tuned to investigate complex biological and material systems.
Conjugation Strategies for Advanced Materials Science Research
In the field of advanced materials science, 3,4-dihydroxybutanoic acid and its derivatives are gaining attention as valuable building blocks for the creation of novel biodegradable and biocompatible polymers. The presence of multiple reactive sites—a carboxyl group and two hydroxyl groups—allows for various conjugation and polymerization strategies. These strategies are primarily focused on leveraging 3,4-DHBA as a monomer or a functionalizing agent to impart desirable properties such as hydrophilicity, biodegradability, and sites for further modification to materials.
One of the primary strategies involves the use of 3,4-DHBA as a monomer in the synthesis of polyesters. Its lactone form, 3-hydroxy-γ-butyrolactone (3HBL), is a key intermediate in this process. The polymerization of such lactones can be achieved through ring-opening polymerization (ROP), a method widely used for producing aliphatic polyesters. While γ-butyrolactone itself is known to be difficult to polymerize due to thermodynamic limitations, the introduction of functional groups, such as the hydroxyl group in 3HBL, can alter the ring strain and facilitate polymerization. Research has demonstrated the synthesis of various 3-hydroxyalkanoic acids, including 3,4-DHBA, as monomers for novel polymer applications. nih.govresearchgate.netmit.edu
Copolymerization represents another significant strategy, where 3,4-DHBA or its lactone is combined with other cyclic monomers, such as lactide or caprolactone. This approach allows for the creation of copolymers with tunable properties. For instance, incorporating 3,4-DHBA units into a polyester chain can enhance its hydrophilicity and biodegradability due to the presence of the hydroxyl groups. These hydroxyl groups can also serve as handles for post-polymerization modification, enabling the grafting of other molecules to the polymer backbone. This can be particularly useful for creating surfaces that can be functionalized with bioactive molecules for tissue engineering applications. While direct studies on 3,4-DHBA are emerging, related research on modifying existing polymers like polyhydroxyalkanoates (PHAs) by grafting molecules such as acrylic acid demonstrates the potential for introducing new functionalities onto polyester surfaces. science.gov
The following table summarizes potential conjugation strategies and their expected outcomes in materials science research:
| Conjugation Strategy | Reactants/Catalysts | Resulting Material | Potential Applications |
| Ring-Opening Polymerization (ROP) | 3-Hydroxy-γ-butyrolactone, Organometallic catalysts (e.g., tin-based) | Poly(3-hydroxy-γ-butyrolactone) | Biodegradable plastics, drug delivery systems |
| Copolymerization | 3-Hydroxy-γ-butyrolactone, Lactide, Caprolactone | Copolymers with tailored properties | Tunable biomaterials, tissue scaffolds |
| Grafting onto Surfaces | 3,4-Dihydroxybutanoic acid, Plasma-treated polymer surfaces | Functionalized polymer surfaces | Improved biocompatibility, cell adhesion |
These strategies highlight the potential of 3,4-dihydroxybutanoic acid as a versatile building block in the development of advanced, functional biomaterials.
Radiolabeling for Metabolic Tracing Studies
Radiolabeling is an indispensable technique for tracing the metabolic fate of molecules within biological systems. The introduction of a radioactive isotope, most commonly Carbon-14 (¹⁴C), into the structure of 3,4-dihydroxybutanoic acid allows for the sensitive and specific tracking of its absorption, distribution, metabolism, and excretion (ADME) pathways.
The synthesis of ¹⁴C-labeled 3,4-dihydroxybutanoic acid would likely involve the use of a commercially available ¹⁴C-labeled precursor. A plausible synthetic route could start from a ¹⁴C-labeled starting material that can be converted into a key intermediate of the 3,4-DHBA structure. For instance, a reaction sequence could be designed starting from [¹⁴C]potassium cyanide or a ¹⁴C-labeled acetylenic compound, which are common starting points for introducing a labeled carbon atom. Given that 3,4-DHBA is a four-carbon acid, a strategy could involve the addition of a ¹⁴C-labeled one-carbon unit to a three-carbon precursor or the construction of the carbon backbone using multiple labeled building blocks. The specific position of the ¹⁴C label would be chosen based on the metabolic questions being addressed, ensuring that the label is not lost in the initial metabolic steps.
Once synthesized, the ¹⁴C-labeled 3,4-dihydroxybutanoic acid can be introduced into in vitro or in vivo models. The radioactivity of the parent compound and its metabolites can then be tracked and quantified in various biological samples such as blood, urine, and tissues. This allows for the elucidation of its metabolic pathways, the identification of its metabolic products, and the determination of its pharmacokinetic profile. Techniques such as liquid scintillation counting and accelerator mass spectrometry are employed to detect the low levels of radioactivity.
The table below outlines a hypothetical approach to a radiolabeling and metabolic tracing study of 3,4-dihydroxybutanoic acid:
| Step | Description | Key Considerations | Analytical Techniques |
| 1. Synthesis of ¹⁴C-3,4-DHBA | Introduction of a ¹⁴C atom into the 3,4-DHBA molecule using a labeled precursor. | Position of the label, chemical and radiochemical purity. | HPLC, Mass Spectrometry, NMR |
| 2. In Vivo Administration | Administration of the labeled compound to a model organism. | Route of administration, dosage. | N/A |
| 3. Sample Collection | Collection of biological samples (blood, urine, tissues) at various time points. | Time course of the study. | N/A |
| 4. Analysis of Radioactivity | Quantification of ¹⁴C in the collected samples and their extracts. | Detection limits, quenching. | Liquid Scintillation Counting, Accelerator Mass Spectrometry |
| 5. Metabolite Profiling | Separation and identification of radiolabeled metabolites. | Chromatographic separation, structural elucidation. | Radio-HPLC, LC-MS/MS, NMR |
Such studies are crucial for understanding the endogenous roles of 3,4-dihydroxybutanoic acid and for evaluating the metabolic fate of any potential therapeutic agents derived from it.
In-Depth Theoretical and Computational Analysis of 3,4-Dihydroxybutanoic Acid Remains a Developing Field
Comprehensive theoretical and computational studies on 3,4-Dihydroxybutanoic Acid, a significant human metabolite, are not extensively available in publicly accessible research. While the compound is recognized for its biological role, particularly in succinic semialdehyde dehydrogenase deficiency, detailed molecular modeling and quantum chemical calculations specific to this molecule are limited. This article outlines the established theoretical framework for such studies and highlights the areas where further research is needed to fully characterize the molecular properties and reactivity of 3,4-Dihydroxybutanoic Acid and its sodium salt.
Future Research Directions and Emerging Applications in Chemical Biology
Discovery of Novel Biosynthetic Routes for Sustainable Production
The transition from petrochemical-based synthesis to sustainable, bio-based production is a paramount goal in modern chemical manufacturing. For 3,4-dihydroxybutanoic acid (3,4-DHBA), research has focused on developing microbial fermentation routes that utilize renewable feedstocks. Traditional chemical synthesis often involves hazardous materials and harsh processing conditions. mit.edunih.gov In contrast, biosynthesis offers a more environmentally benign alternative.
A significant breakthrough has been the establishment of novel biosynthetic pathways in engineered Escherichia coli. One such pathway enables the production of 3,4-DHBA from D-xylose, a major component of lignocellulosic biomass. nih.gov This five-step pathway, based on non-phosphorylative D-xylose metabolism, represents a substantial improvement over previously reported routes that used glucose and glycolic acid, which involved more than ten steps and suffered from low productivity. mit.edunih.gov By optimizing the enzymatic steps and engineering the host strain to eliminate competing metabolic pathways, researchers have achieved significantly higher titers. nih.gov
Another approach has been the development of a dual-substrate system in E. coli, using glucose for cell growth and xylose as the primary substrate for 3,4-DHBA synthesis. nih.gov This strategy, combined with the deletion of genes encoding for competing enzymes like 2-keto-3-deoxy-D-xylonate reductase, helps to direct the flow of carbon toward the desired product. nih.gov These engineered pathways demonstrate the potential for industrial-scale biomanufacturing of 3,4-DHBA from sustainable and readily available biomass. mit.eduaiche.org
| Host Organism | Primary Substrate(s) | Key Pathway Feature | Reported Titer (g/L) | Reference |
|---|---|---|---|---|
| Escherichia coli | Glucose, Glycolic Acid | >10 steps, CoA-dependent | 0.555 | aiche.org |
| Escherichia coli | D-xylose | Novel 5-step, non-phosphorylative xylose metabolism | 1.27 | nih.gov |
| Escherichia coli | D-xylose | 4-step pathway with fusion protein expression | 7.71 | nih.gov |
| Escherichia coli | Glucose, Xylose | Dual-substrate system with gene deletions | 0.38 | nih.gov |
Enzyme Engineering for Enhanced Stereospecificity and Catalytic Efficiency
The utility of 3,4-DHBA as a chiral building block is entirely dependent on the ability to produce it as a single, pure stereoisomer. Enzyme engineering is a critical tool for achieving the high stereospecificity and catalytic efficiency required for economically viable production. The natural promiscuity of some enzymes can be harnessed and improved through targeted mutation to create highly specific biocatalysts. mit.edu
Research efforts have focused on identifying and modifying key enzymes in the biosynthetic pathways. For instance, the reduction of a keto-acid precursor is a common final step in 3,4-DHBA synthesis, and the reductase enzyme used determines the stereochemistry of the final product. Structure-based enzyme engineering has been employed to improve the activity of enzymes like lactate (B86563) dehydrogenase for this specific reduction. researchgate.net
Furthermore, screening for novel enzymes with desired activities is a continuous effort. Aldehyde dehydrogenases (ALDHs), for example, are crucial for the conversion of 3,4-dihydroxybutanal to 3,4-DHBA. nih.gov By screening various ALDHs in vitro, researchers can identify the most efficient candidates for incorporation into engineered pathways. nih.gov A combinatorial strategy, which involves not only screening and modifying enzymes but also constructing fusion proteins of sequential enzymes in a pathway (such as D-xylonate dehydratase and benzoylformate decarboxylase), has been shown to significantly enhance the final product titer by channeling substrates and reducing the accumulation of intermediates. nih.gov
Development of Advanced Analytical Probes for Metabolic Profiling
Understanding and optimizing the microbial production of 3,4-DHBA requires precise and sensitive analytical methods to monitor its formation and quantify its concentration in complex biological samples like fermentation broths and cell extracts. While advanced analytical probes specifically designed for real-time metabolic profiling of 3,4-DHBA are still an emerging area, current research relies on established analytical chemistry techniques.
Metabolomic studies often employ methods such as gas chromatography-mass spectrometry (GC-MS) for the analysis of organic acids. nih.govcreative-proteomics.com This technique typically requires derivatization of the analyte to make it volatile, for example, using silylation reagents like N,O-Bis(trimethylsilyl)-trifluoroacetamide (BSTFA). researchgate.net High-performance liquid chromatography (HPLC) is another powerful tool. For enhanced sensitivity and specificity, HPLC can be coupled with fluorescent detection, which involves derivatizing the acid with a fluorescent tag. nih.gov This approach has been successfully used for the determination of similar hydroxy acids in human plasma. nih.gov
Future research will likely focus on developing more high-throughput and in-situ monitoring tools. This could include fluorescent biosensors or indicator displacement assays that allow for real-time tracking of 3,4-DHBA concentrations within a bioreactor, providing immediate feedback for process optimization. d-nb.info Such advanced probes would eliminate the need for time-consuming sample preparation and analysis, accelerating the development of efficient production strains and processes.
Exploration of New Chemical Transformations Utilizing 3,4-Dihydroxybutanoic Acid as a Chiral Synthon
The value of 3,4-DHBA lies in its potential as a chiral synthon—a building block used to construct more complex, stereochemically defined molecules. Its hydrolyzed form, 3-hydroxy-γ-butyrolactone (3HBL), has been identified by the U.S. Department of Energy as a top value-added chemical from biomass due to its wide applications in the pharmaceutical industry. mit.edu Many important drugs, including cholesterol-lowering medications, are derived from chiral intermediates like 3HBL. aiche.org
Future research is aimed at exploring novel chemical transformations that leverage the two chiral centers and multiple functional groups of 3,4-DHBA and its derivatives. Its structure is ideal for the synthesis of polyhydroxylated alkaloids, a class of compounds with diverse biological activities. rsc.org For example, chiral C4 building blocks derived from related dihydroxybutyrolactols have been used in the efficient synthesis of natural products like (+)-lentiginosine. rsc.org
The development of new catalytic methods that can selectively modify the hydroxyl and carboxyl groups of 3,4-DHBA will open doors to a wider range of complex molecules. This includes its use as a monomer for creating novel biodegradable polymers or as a precursor for synthesizing antibiotics, vitamins, and fragrances. mit.eduresearchgate.net The ability to produce enantiomerically pure 3,4-DHBA through biocatalysis is key to its successful application in these areas. nih.gov
| Derived Intermediate | Target Molecule Class | Potential End-Product Application | Reference |
|---|---|---|---|
| 3-Hydroxy-γ-butyrolactone (3HBL) | Pharmaceuticals | Anti-cholesterol and lipid-lowering drugs | aiche.org |
| Dihydroxybutyrolactols | Polyhydroxylated Alkaloids | Biologically active natural products | rsc.org |
| 3,4-DHBA Monomer | Biodegradable Polymers | Bioplastics and medical materials | mit.edu |
| Various Derivatives | Fine Chemicals | Antibiotics, vitamins, fragrances | researchgate.net |
Integration of Omics Technologies for Comprehensive Metabolic Pathway Elucidation
A complete understanding of the metabolic network is essential for rationally engineering microorganisms for high-yield production of 3,4-DHBA. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular processes that influence the production pathway. nih.gov
Metabolomics, the large-scale study of small molecules, is particularly powerful for identifying metabolic bottlenecks and competing pathways. nih.gov By profiling the intracellular and extracellular metabolites of a production strain, researchers can pinpoint the accumulation of unwanted byproducts or the depletion of critical precursors. nih.govmdpi.com For example, identifying a buildup of an intermediate metabolite could suggest that the subsequent enzyme in the pathway is inefficient.
Proteomics, the study of the entire set of proteins expressed by an organism, can be used to quantify the levels of the enzymes within the engineered pathway and the host cell's native metabolism. mdpi.com This can help to ensure that the enzymes of the synthetic pathway are being expressed at optimal levels and to identify native host proteins that may be interfering with production. mdpi.com Pathway enrichment analysis of proteomics or transcriptomics data can reveal which cellular systems are most impacted by the production of 3,4-DHBA, guiding further genetic modifications. bohrium.com The integration of these omics datasets provides a comprehensive blueprint for targeted strain engineering, moving beyond trial-and-error and towards a more predictive and efficient design of microbial cell factories. nih.gov
Q & A
Q. How is 3,4-Dihydroxybutanoic Acid Sodium Salt synthesized and purified for laboratory use?
The sodium salt is synthesized by neutralizing 3,4-dihydroxybutanoic acid with sodium hydroxide (NaOH) under controlled pH conditions. Post-neutralization, the product is purified via recrystallization or chromatography to remove impurities. Purity is validated using techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. Proper storage conditions (e.g., desiccated, low temperature) ensure stability .
Q. What physicochemical properties of this compound are critical for experimental design?
Key properties include solubility in water and organic solvents, pH stability, and thermal decomposition points. For example, its solubility in aqueous solutions facilitates use in biological assays, while pH stability (predicted pKa ~4.27) informs buffer selection. Stability under varying temperatures and light exposure should be empirically tested to avoid degradation during experiments .
Q. How can researchers confirm the identity of this compound in synthesized samples?
Confirmatory tests include:
- FT-IR spectroscopy to verify functional groups (e.g., hydroxyl and carboxylate peaks).
- Mass spectrometry (MS) for molecular weight confirmation (exact mass: 120.0423 g/mol).
- NMR (¹H and ¹³C) to resolve stereochemistry and structural integrity, particularly distinguishing between (S)- and (R)-enantiomers .
Advanced Research Questions
Q. What role does this compound play as a biomarker in diabetic retinopathy (DR) progression?
In metabolomic studies, elevated baseline levels of this compound correlate with DR progression. It is hypothesized to reflect dysregulated mitochondrial metabolism or oxidative stress pathways. Researchers should pair its quantification with ceramide profiling (e.g., Cer(d42:0)) and clinical parameters (HbA1c, albuminuria) to improve predictive models (AUROC: 0.87) .
Q. What methodological challenges arise when quantifying this compound in biological matrices, and how can they be addressed?
Challenges include:
- Matrix interference in urine or plasma, mitigated by solid-phase extraction (SPE) or derivatization.
- Low abundance , requiring sensitive detection methods like LC-MS/MS with multiple reaction monitoring (MRM).
- Isomer discrimination , resolved using chiral chromatography columns to separate enantiomers .
Q. How do metabolic pathways involving this compound contribute to SSADH deficiency?
In succinic semialdehyde dehydrogenase (SSADH) deficiency, impaired GABA metabolism leads to accumulation of upstream metabolites, including 3,4-dihydroxybutanoic acid. Its sodium salt may serve as a diagnostic marker. Researchers should investigate its interaction with SSADH enzyme kinetics and downstream effects on neuronal redox balance using knockout models .
Q. What conflicting findings exist regarding this compound’s role in metabolic disorders, and how can researchers resolve them?
While some studies highlight its association with DR and SSADH deficiency, others may report variability in concentration thresholds across populations. To address discrepancies, researchers should:
- Standardize pre-analytical protocols (sample collection, storage).
- Validate findings in multi-center cohorts.
- Explore genetic modifiers (e.g., polymorphisms in ALDH5A1) influencing metabolic flux .
Methodological Recommendations
- Experimental Design : Include negative controls (e.g., healthy cohorts) and longitudinal sampling to track metabolite dynamics.
- Data Analysis : Use multivariate statistics (PCA, OPLS-DA) to disentangle confounding variables in metabolomic datasets .
- Ethical Compliance : Ensure IRB approval for human studies, with explicit consent for biomarker research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
